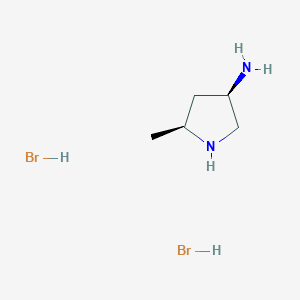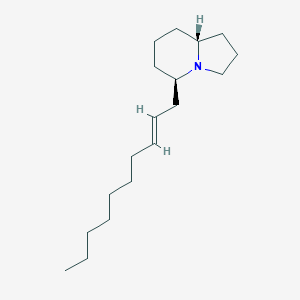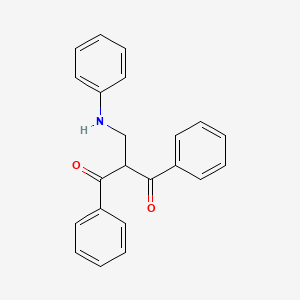
N~2~,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N2,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of a catalyst. One common method uses magnesium oxide nanoparticles as heterogeneous basic catalysts. The reaction is carried out in refluxing water for about 10 hours, yielding the desired product with good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N~2~,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents. Common reagents and conditions used in these reactions include hydrazine, dithiocarbamate derivatives, and various catalysts.
Scientific Research Applications
N~2~,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N2,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular pathways essential for cell proliferation. Molecular docking studies have highlighted the role of the thiadiazole moiety in binding to key amino acid residues, facilitating its biological activity .
Comparison with Similar Compounds
N~2~,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine can be compared with other similar compounds, such as:
2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1,3,4-Thiadiazole-2,5-diamine:
Properties
CAS No. |
171667-24-6 |
|---|---|
Molecular Formula |
C16H16N4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-N,5-N-dibenzyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C16H16N4S/c1-3-7-13(8-4-1)11-17-15-19-20-16(21-15)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
InChI Key |
LYFBEXDDDZYWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(S2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)



![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)

